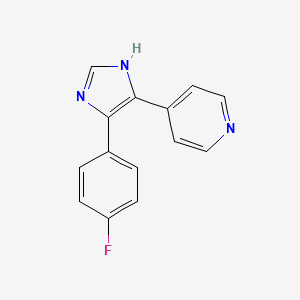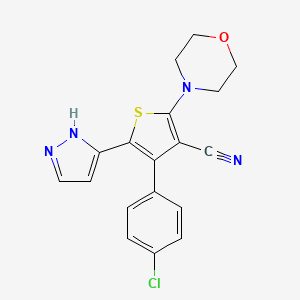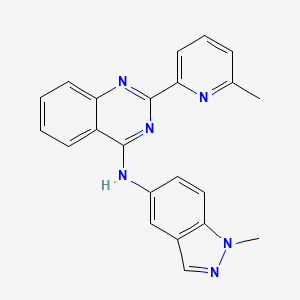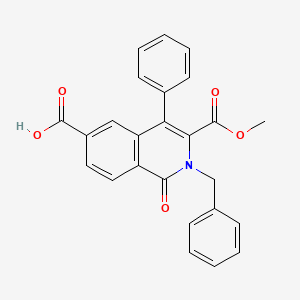![molecular formula C25H25FN6 B10786586 1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole](/img/structure/B10786586.png)
1-(1-Benzyl-4-piperidinyl)-4-(4-fluorophenyl)-5-[2-(amino)-4-pyrimidinyl]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-219980 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of SB-219980 involves several synthetic routes. One common method includes the reduction of antimony chloride (SbCl3) using sodium borohydride (NaBH4) in N,N-dimethylformamide (DMF). Another method involves the microwave-assisted reduction of antimony sodium tartrate by zinc powder. These methods require specific reaction conditions, such as controlled temperatures and the use of specific solvents and reducing agents .
Industrial Production Methods
Industrial production of SB-219980 typically involves large-scale synthesis using similar methods as mentioned above but optimized for higher yields and efficiency. The use of molten salts and electrochemical methods are also explored for the production of antimony nanoparticles, which are a key component of SB-219980 .
Chemical Reactions Analysis
Types of Reactions
SB-219980 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized by hydrogen peroxide under alkaline conditions.
Reduction: It can be reduced by metals such as aluminum and iron.
Substitution: It reacts with halogens to form antimony trihalides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen peroxide, and various halogens. The reactions typically require controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include antimony trioxide (Sb2O3), antimony trihalides (SbCl3, SbBr3, SbI3), and various antimony oxides and hydroxides .
Scientific Research Applications
SB-219980 has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various antimony-based compounds and materials.
Biology: It is studied for its potential biological effects and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antitumor agent.
Mechanism of Action
The mechanism of action of SB-219980 involves its interaction with specific molecular targets and pathways. It is known to induce the production of type I interferons and other cytokines in human peripheral blood mononuclear cells and monocytes. It directly binds to the stimulator of interferon genes (STING) with high affinity, leading to the activation of multiple signaling pathways involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to SB-219980 include other antimony-based compounds such as antimony trioxide (Sb2O3), antimony pentafluoride (SbF5), and antimony trihalides (SbCl3, SbBr3, SbI3) .
Uniqueness
Its ability to induce immune responses and its unique chemical properties make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C25H25FN6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4-[3-(1-benzylpiperidin-4-yl)-5-(4-fluorophenyl)imidazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H25FN6/c26-20-8-6-19(7-9-20)23-24(22-10-13-28-25(27)30-22)32(17-29-23)21-11-14-31(15-12-21)16-18-4-2-1-3-5-18/h1-10,13,17,21H,11-12,14-16H2,(H2,27,28,30) |
InChI Key |
XGMKXFYSDRBOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[6-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]benzamide](/img/structure/B10786503.png)



![4-[5-[(4-chlorobenzoyl)amino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786530.png)
![1-(2,5-Dimethylphenyl)-3-[1-[2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]pyrrolidin-3-yl]urea](/img/structure/B10786536.png)
![(3S,6R)-1-[2-Amino-6-(3-amino-1H-indazol-6-yl)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B10786541.png)
![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine](/img/structure/B10786544.png)
![N-[3-(1-methylpyrazol-3-yl)phenyl]-7-(1,3-thiazol-2-yl)quinolin-4-amine](/img/structure/B10786549.png)
![N-[3-[3-[2-[4-(methylsulfonylmethyl)anilino]pyrimidin-4-yl]pyrazolo[1,5-b]pyridazin-2-yl]phenyl]cyclohexanecarboxamide](/img/structure/B10786555.png)

![4-[5-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2-methylphenyl]-N-pyridin-4-ylbenzamide](/img/structure/B10786566.png)
![2-[2-(4-{[3-chloro-4-(3-chlorophenoxy)phenyl]amino}-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy]ethanol](/img/structure/B10786568.png)
![N-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B10786576.png)
